2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common approach is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and good yields . The reaction conditions often include the use of copper(I) catalysts and terminal alkynes, which facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.
Scientific Research Applications
2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in anticancer and antiviral research.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazolopyrimidine core allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways . This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
Compared to similar compounds, 2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its pyrazolopyrimidine core provides a versatile scaffold for further modifications, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H17N5O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-4-2-3-5-12(10)18-13(23)9-25-16-19-14-11(15(24)20-16)8-17-21(14)6-7-22/h2-5,8,22H,6-7,9H2,1H3,(H,18,23)(H,19,20,24) |
InChI Key |
PEPQBHIMEFZRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Origin of Product |
United States |
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